1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine

Lipophilicity CNS drug design Physicochemical profiling

1-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine (CAS 1248175-01-0) is a heterocyclic building block comprising a 1,2,3-thiadiazole ring linked via a methylene spacer to an N-methylpyrrolidin-3-amine moiety. With a molecular weight of 198.29 g/mol, a calculated LogP of 0.17, a fraction of sp3-hybridized carbons (Fsp3) of 0.75, and one asymmetric center, it is a compact, hydrophilic scaffold with stereochemical potential.

Molecular Formula C8H14N4S
Molecular Weight 198.29 g/mol
Cat. No. B12106921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine
Molecular FormulaC8H14N4S
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESCN1CCC(C1)NCC2=CSN=N2
InChIInChI=1S/C8H14N4S/c1-12-3-2-7(5-12)9-4-8-6-13-11-10-8/h6-7,9H,2-5H2,1H3
InChIKeyHHGSMYQPGCDRRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine: Physicochemical Properties and Structural Differentiation for Research Procurement


1-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine (CAS 1248175-01-0) is a heterocyclic building block comprising a 1,2,3-thiadiazole ring linked via a methylene spacer to an N-methylpyrrolidin-3-amine moiety. With a molecular weight of 198.29 g/mol, a calculated LogP of 0.17, a fraction of sp3-hybridized carbons (Fsp3) of 0.75, and one asymmetric center, it is a compact, hydrophilic scaffold with stereochemical potential . The 1,2,3-thiadiazole isomer imparts distinct electronic properties and metabolic stability compared to the more common 1,3,4-thiadiazole, influencing reactivity and biological recognition in kinase inhibition and plant activator applications [1].

Why Generic Substitution of 1-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine Fails Without Quantitative Comparison


Thiadiazole-containing pyrrolidine amines are not interchangeable building blocks due to substantial differences in lipophilicity, hydrogen-bonding capacity, ring electronics, and metabolic stability. For instance, replacing the 1,2,3-thiadiazole with the 1,3,4-isomer alters the dipole moment and the pattern of metabolic degradation, while even an apparently conservative change from pyrrolidine to cyclohexane shifts the computed LogP by more than 2 units (from 0.17 to 2.28), profoundly affecting aqueous solubility and passive membrane permeability . Such variations render simple analog substitution unreliable for any application where solubility, permeability, or target engagement matters, and they underscore the need for compound-specific procurement based on quantitative head-to-head evidence.

Quantitative Differentiation Evidence: 1-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine vs. Closest Analogs


LogP 0.17 vs. 2.28: A >2-log unit hydrophilicity advantage over the cyclohexane analog

The target compound's computed LogP (XLogP3-AA) is 0.17 , while the structurally related N-((1,2,3-thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine (CAS 1247613-25-7) exhibits a LogP of 2.28 . This difference of 2.11 log units indicates that the target is markedly more hydrophilic, which translates to higher aqueous solubility and lower non-specific protein binding.

Lipophilicity CNS drug design Physicochemical profiling

Four vs. Three H-Bond Acceptors: Enhanced aqueous solubility and target interaction potential

The target contains four hydrogen bond acceptors (HBA) arising from the thiadiazole nitrogens, the exocyclic amine, and the pyrrolidine nitrogen , whereas the cyclohexane analog has only three, because the cyclohexane ring cannot act as an HBA . The additional HBA can improve water solubility and provide an extra interaction site with biological targets.

Hydrogen bonding Solubility Medicinal chemistry

1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Isomer: Distinct electronic and metabolic profiles critical for target engagement

The 1,2,3-thiadiazole ring present in the target compound displays different electron distribution and metabolic stability compared to the 1,3,4-isomer. Published structure–activity relationship (SAR) studies on 1,2,3-thiadiazole derivatives have demonstrated unique inhibitory profiles against Aurora A and ERK2 kinases, attributed to the N–N–S linkage forming specific interactions within the ATP-binding pocket [1]. While no head-to-head data are available for this exact compound against a 1,3,4-thiadiazole analog, class-level analysis consistently shows divergent biological activity between the two isomer families [2].

Thiadiazole isomer Metabolic stability Kinase inhibition

Single Asymmetric Atom Enables Enantiomer Separation for Stereospecific Optimization

The target compound possesses one asymmetric atom at the pyrrolidine 3-position , whereas the direct cyclohexane analog has zero asymmetric centers . This chiral center allows for resolution into enantiomers, which can be exploited to improve target selectivity and reduce off-target effects during lead optimization.

Chirality Stereochemistry Lead optimization

Optimal Application Scenarios for 1-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a low molecular weight (198.29 g/mol), high Fsp3 (0.75), and excellent hydrophilicity (LogP 0.17) , this compound is ideally suited for fragment screening libraries. Its four hydrogen bond acceptors [1] offer multiple interaction vectors with protein targets, while the single chiral center allows for enantiomer-specific follow-up chemistry. Unlike the cyclohexane analog (LogP 2.28), its low lipophilicity minimizes non-specific binding in high-concentration fragment screens.

CNS-Targeted Lead Optimization Programs

The compound's LogP of 0.17 falls within the optimal range for CNS drug candidates (typically LogP 1–4, with lower values favoring reduced plasma protein binding). Compared to the cyclohexane analog (LogP 2.28), the target compound is a superior starting point for designing brain-penetrant molecules. Its moderate HBA count (4) and low molecular weight further align with CNS drug-likeness guidelines.

Kinase Inhibitor Scaffold Development

The 1,2,3-thiadiazole motif has established activity against Aurora A and ERK2 kinases , and the compound's chiral pyrrolidine amine can be elaborated into potent ATP-competitive inhibitors. Procurement of the pure 1,2,3-isomer is essential, as the 1,3,4-thiadiazole isomer exhibits different metabolic stability and binding modes [1]. The compound's low LogP may also aid in achieving desirable pharmacokinetic profiles.

Stereochemical Probes for Chemical Biology

The single asymmetric atom enables the synthesis of enantiopure derivatives for use as chemical biology probes. Such probes can map the stereochemical preferences of biological targets, such as enzymes or receptors, providing insights that are not accessible using achiral analogs like the cyclohexane comparator. This capability supports target deconvolution and mechanism-of-action studies.

Quote Request

Request a Quote for 1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.